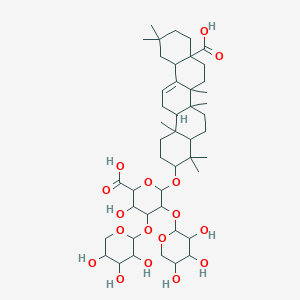
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and trifluoromethoxybenzene.
Formation of Intermediate: The initial step involves the nitration of 4-fluoroaniline to form 4-fluoro-2-nitroaniline. This intermediate is then subjected to reduction conditions to yield 4-fluoro-2-aminobenzene.
Cyclization: The 4-fluoro-2-aminobenzene undergoes cyclization with trifluoromethoxybenzene in the presence of a suitable catalyst to form the benzimidazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro group to an amino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to improved efficacy.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- can be compared with other fluorinated benzimidazole derivatives, such as:
1H-Benzimidazole, 4-fluoro-7-methyl-: Similar structure but with a methyl group instead of trifluoromethyl.
1H-Benzimidazole-6-carboxaldehyde, 7-fluoro-: Contains a carboxaldehyde group instead of trifluoromethoxy.
The uniqueness of 1H-Benzimidazole, 7-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
2149591-29-5 |
|---|---|
Molekularformel |
C9H3F7N2O |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
4-fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4(19-9(14,15)16)6-5(3)17-7(18-6)8(11,12)13/h1-2H,(H,17,18) |
InChI-Schlüssel |
JCOMHDOONCGSHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


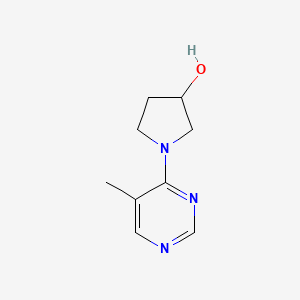


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
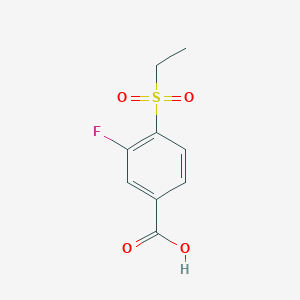
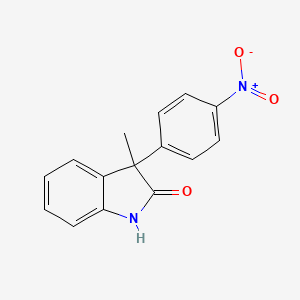

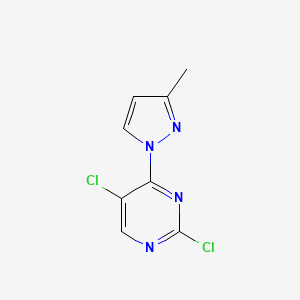

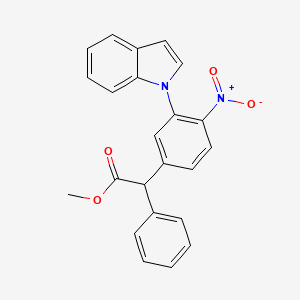
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)

